molecular formula C9H9FO5S B2753934 Methyl 5-fluorosulfonyloxy-2-methylbenzoate CAS No. 2411291-27-3

Methyl 5-fluorosulfonyloxy-2-methylbenzoate

Cat. No. B2753934
CAS RN: 2411291-27-3
M. Wt: 248.22
InChI Key: TXULYZYZUSSXGY-UHFFFAOYSA-N
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Description

Methyl 5-fluorosulfonyloxy-2-methylbenzoate (MFSMB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound is a derivative of benzoic acid and has a molecular formula of C10H9FO5S. MFSMB is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Mechanism of Action

Methyl 5-fluorosulfonyloxy-2-methylbenzoate inhibits the activity of carbonic anhydrase by binding to the enzyme's active site. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water into bicarbonate and protons. As a result, the pH of the surrounding tissue decreases, leading to the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
Methyl 5-fluorosulfonyloxy-2-methylbenzoate has been shown to have significant effects on the acid-base balance in the body. Inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which are essential for the buffering of acidic substances in the body. This decrease in bicarbonate ions can lead to an increase in the acidity of the surrounding tissue, which can have detrimental effects on various biochemical processes.

Advantages and Limitations for Lab Experiments

Methyl 5-fluorosulfonyloxy-2-methylbenzoate has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be obtained in high yields. Additionally, Methyl 5-fluorosulfonyloxy-2-methylbenzoate has a high degree of purity, making it ideal for use in biochemical assays. However, Methyl 5-fluorosulfonyloxy-2-methylbenzoate has several limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments involving Methyl 5-fluorosulfonyloxy-2-methylbenzoate.

Future Directions

There are several future directions for research involving Methyl 5-fluorosulfonyloxy-2-methylbenzoate. One potential area of research is the development of new carbonic anhydrase inhibitors based on the structure of Methyl 5-fluorosulfonyloxy-2-methylbenzoate. Additionally, the potential applications of Methyl 5-fluorosulfonyloxy-2-methylbenzoate in the treatment of various diseases should be explored further. Finally, the toxicity of Methyl 5-fluorosulfonyloxy-2-methylbenzoate should be thoroughly investigated to determine its safety for use in humans.
Conclusion
In conclusion, Methyl 5-fluorosulfonyloxy-2-methylbenzoate has significant potential in the field of scientific research due to its ability to inhibit the activity of carbonic anhydrase. This compound has potential applications in the pharmaceutical industry and can be synthesized relatively easily in a laboratory setting. However, its potential toxicity and limited solubility in aqueous solutions must be taken into consideration when designing experiments involving Methyl 5-fluorosulfonyloxy-2-methylbenzoate. Finally, there are several future directions for research involving Methyl 5-fluorosulfonyloxy-2-methylbenzoate, including the development of new carbonic anhydrase inhibitors and the exploration of its potential applications in the treatment of various diseases.

Synthesis Methods

Methyl 5-fluorosulfonyloxy-2-methylbenzoate can be synthesized through the reaction of methyl 2-methylbenzoate with sulfur trioxide and hydrofluoric acid. The reaction yields Methyl 5-fluorosulfonyloxy-2-methylbenzoate as a white solid with a yield of approximately 65%. The synthesis of Methyl 5-fluorosulfonyloxy-2-methylbenzoate is a relatively simple process that can be performed in a laboratory setting.

Scientific Research Applications

Methyl 5-fluorosulfonyloxy-2-methylbenzoate has potential applications in the pharmaceutical industry due to its ability to inhibit the activity of certain enzymes. Enzymes play a critical role in various biochemical processes in the body and are often targeted by drugs to treat various diseases. Methyl 5-fluorosulfonyloxy-2-methylbenzoate has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Carbonic anhydrase inhibitors have been used to treat conditions such as glaucoma, epilepsy, and altitude sickness.

properties

IUPAC Name

methyl 5-fluorosulfonyloxy-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO5S/c1-6-3-4-7(15-16(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXULYZYZUSSXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OS(=O)(=O)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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